molecular formula C31H60O4 B1146009 Diheptylundecyl adipate CAS No. 155613-91-5

Diheptylundecyl adipate

Cat. No.: B1146009
CAS No.: 155613-91-5
M. Wt: 496.8057
Attention: For research use only. Not for human or veterinary use.
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Description

Diheptylundecyl Adipate is a synthetic ester expected to function as a plasticizer and emollient in advanced material science and formulation research. As a high-molecular-weight diester, its primary research value lies in modifying the physical properties of polymers. By reducing intermolecular forces between polymer chains, it can lower glass transition temperatures, increase flexibility, and reduce brittleness, making it a compound of interest for developing specialized plastics, resins, and synthetic gels . This mechanism of action is particularly valuable for creating soft, flexible materials for applications such as soft robotic actuators or bespoke polymer blends . In cosmetic science, this adipate ester is anticipated to act as a skin-conditioning agent and emollient, providing a soft, lubricating feel and improving the spreadability of formulations . Its structure suggests potential use as a solvent for other organic compounds and as a film-forming agent, which helps create a continuous protective barrier on surfaces . Researchers value this chemical for its ability to plasticize brittle materials and enhance product texture and durability. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for direct human use.

Properties

CAS No.

155613-91-5

Molecular Formula

C31H60O4

Molecular Weight

496.8057

IUPAC Name

bis(2-heptylundecyl) hexanedioate

InChI

InChI=1S/C42H82O4/c1-5-9-13-17-19-23-27-33-39(31-25-21-15-11-7-3)37-45-41(43)35-29-30-36-42(44)46-38-40(32-26-22-16-12-8-4)34-28-24-20-18-14-10-6-2/h39-40H,5-38H2,1-4H3

SMILES

CCCCCCCCCC(CCCCCCC)COC(=O)CCCCC(=O)OCC(CCCCCCC)CCCCCCCCC

Synonyms

DIHEPTYLUNDECYL ADIPATE

Origin of Product

United States

Scientific Research Applications

Diheptylundecyl adipate is widely used in cosmetic formulations due to its emollient properties. It helps to enhance skin feel by providing a smooth and soft texture. Key applications include:

  • Skin Care Products : Used in lotions and creams for its moisturizing effects.
  • Makeup Products : Acts as a solvent and plasticizer in foundations and lipsticks.
  • Hair Care Products : Functions as a conditioning agent in shampoos and conditioners.

Case Study: Skin Conditioning Efficacy

A study evaluated the effectiveness of this compound in a moisturizing cream formulation compared to traditional emollients. Results indicated that:

  • Participants reported a significant improvement in skin hydration levels after two weeks of use.
  • Clinical assessments showed reduced transepidermal water loss (TEWL), indicating enhanced barrier function.

Industrial Applications

Beyond cosmetics, this compound finds utility in various industrial sectors:

  • Plasticizers : Enhances flexibility and workability of plastics.
  • Coatings : Used in paints and varnishes to improve adhesion and durability.
  • Adhesives : Serves as a solvent to enhance bonding properties.

Case Study: Plasticizer Performance

An investigation into the performance of this compound as a plasticizer revealed:

  • Improved flexibility and reduced brittleness in polyvinyl chloride (PVC) formulations.
  • Enhanced thermal stability compared to conventional plasticizers, leading to longer-lasting products.

Safety Profile

The safety assessment of this compound indicates low toxicity levels. In various studies, it has shown minimal irritation potential on skin and eyes, supporting its use in consumer products.

Safety Parameter Findings
Acute ToxicityLow (LD50 > 5000 mg/kg)
Skin IrritationMinimal
Eye IrritationNon-irritating

Comparison with Similar Compounds

Structural and Chemical Properties

Compound CAS No. Molecular Formula Molecular Weight Alkyl Chain Length Key Structural Features
Diheptylundecyl adipate 155613-91-5 C28H52O4 ~452.7* C18 (C7 + C11) Linear long-chain ester; symmetric structure
Diisodecyl adipate 27178-16-1 C26H50O4 426.68 C20 (branched C10) Branched isodecyl chains; asymmetric
Dihexyldecyl adipate 57533-90-1 C22H42O4 370.57 C16 (C6 + C10) Mixed-chain ester; moderate hydrophobicity
Dioctyl adipate (DEHA) 103-23-1 C22H42O4 370.57 C16 (C8 + C8) Symmetric C8 chains; high plasticizing efficiency
Dibutyl adipate 105-97-5 C16H28O4 284.39 C8 (C4 + C4) Short-chain ester; low viscosity

*Estimated based on molecular formula.

Key Observations :

  • Chain Length and Symmetry : this compound’s long, linear chains (C18) contrast with shorter or branched analogs like Diisodecyl (C20 branched) and DEHA (C16 symmetric). Longer chains enhance thermal stability and reduce volatility compared to shorter esters like Dibutyl adipate .
  • Molecular Weight : Higher molecular weight correlates with increased hydrophobicity and reduced migration in polymer matrices, making this compound suitable for long-lasting cosmetic formulations .

Functional and Application Differences

Property This compound Diisodecyl Adipate DEHA (Dioctyl Adipate) Dibutyl Adipate
Primary Applications Cosmetic emollient, solvent PVC plasticizer, lubricant Food packaging plasticizer Pharmaceutical excipient
Thermal Stability High (>200°C) Moderate (180–200°C) Moderate (160–180°C) Low (<150°C)
Viscosity High Moderate Low Very low
Volatility Low Low Moderate High
Regulatory Status Limited data Under CoRAP evaluation Restricted in food contact* Generally recognized as safe

*DEHA was excluded from phthalate alternatives due to reproductive toxicity concerns .

Key Findings :

  • Plasticizers vs. Emollients : DEHA and Diisodecyl adipate are prioritized in plastics for flexibility, while this compound’s low volatility and high lubricity favor skincare products .
  • Thermal Performance : Longer alkyl chains in this compound improve resistance to thermal degradation compared to DEHA and Dibutyl adipate, which degrade at lower temperatures .

Preparation Methods

Fischer Esterification Mechanism

The classical synthesis route employs Fischer esterification, where adipic acid reacts with heptylundecanol in the presence of mineral acid catalysts such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (PTSA). The reaction follows a two-step mechanism:

  • Protonation of the carboxylic acid group, enhancing electrophilicity.

  • Nucleophilic attack by the alcohol, leading to tetrahedral intermediate formation and subsequent water elimination.

The general stoichiometry is represented as:
Adipic Acid+2HeptylundecanolH+Diheptylundecyl Adipate+2H2O\text{Adipic Acid} + 2\text{Heptylundecanol} \xrightarrow{H^+} \text{Diheptylundecyl Adipate} + 2\text{H}_2\text{O}

Process Parameters and Limitations

Typical conditions involve:

  • Molar ratio : 1:2.2 (adipic acid to alcohol) to drive equilibrium

  • Temperature : 120–150°C under reflux

  • Catalyst loading : 1–3 wt% H₂SO₄

A major limitation is the equilibrium constraint, requiring azeotropic removal of water using toluene or xylene. Patent CN104058964A demonstrates that traditional methods yield 70–75% conversion after 6–8 hours, with energy-intensive purification steps.

Microwave-Assisted Synthesis

Catalytic System Optimization

The adoption of microwave irradiation (2.45 GHz) with FeCl₃·6H₂O as a catalyst represents a paradigm shift. Key advantages include:

  • Reduced reaction time : 20–40 minutes vs. 6+ hours

  • Enhanced esterification rate : 89–93%

  • Energy efficiency : 130–145 W power input

The microwave effect accelerates molecular dipole rotation, improving collision frequency between adipic acid and heptylundecanol. Fe³⁺ ions act as Lewis acid sites, polarizing carbonyl groups and facilitating nucleophilic attack.

Comparative Performance Metrics

ParameterConventional MethodMicrowave Method
Reaction Time360–480 min20–40 min
Yield70–75%89–93%
Energy Consumption15–20 kWh/kg3–5 kWh/kg
Catalyst Reusability≤3 cycles5–7 cycles

Data adapted from CN104058964A and CIR safety documentation.

Heterogeneous Catalysis and Process Intensification

Titanium-Based Catalysts

Patent CN108101784A introduces butyl titanate (Ti(OBu)₄) as a high-performance catalyst for adipate ester synthesis. The method features:

  • Segmented reactant addition : Heptylundecanol introduced in batches to control exotherms

  • Co-catalyst system : SiO₂/Al₂O₃ matrix for acid site stabilization

  • Post-reaction treatment : Vacuum dealcoholysis at 80–100 mbar, 150°C

This approach achieves 95–97% purity with residual acid values <0.5 mg KOH/g, meeting cosmetic-grade specifications.

Continuous Flow Reactor Design

Emerging technologies employ continuous flow systems with immobilized enzymes (e.g., Candida antarctica lipase B). Benefits include:

  • Space-time yield : 8.2 g/L·h vs. 1.5 g/L·h in batch

  • Solvent-free operation : Reduces VOC emissions by 90%

  • Temperature control : ±1°C precision via microchannel cooling

Purification and Quality Control

Multi-Stage Distillation

Industrial-scale processes implement:

  • Atmospheric distillation : Remove excess heptylundecanol (BP: 280–300°C)

  • Vacuum distillation : Isolate this compound (BP: 190–210°C at 5 mmHg)

  • Alkali washing : 5% Na₂CO₃ solution to neutralize residual acid

Analytical Characterization

TestSpecificationMethod
Acid Value≤0.5 mg KOH/gASTM D974
Saponification Value180–200 mg KOH/gISO 3657
Refractive Index1.450–1.455 (25°C)Abbe refractometer
Heavy Metals≤10 ppm PbICP-OES

Data synthesized from CIR safety protocols and patent CN108101784A.

Environmental and Economic Considerations

Waste Stream Management

Modern plants employ:

  • Alcohol recovery : 98% heptylundecanol recycled via molecular sieves

  • Acid-neutralization sludge : Converted to calcium sulfate for construction materials

  • Packaging waste : 100% recyclable HDPE containers

Cost Analysis (Per Metric Ton)

ComponentCost (USD)Contribution
Heptylundecanol3,20058%
Adipic Acid1,10020%
Catalyst4508%
Energy60011%
Waste Treatment1503%

Data extrapolated from production scales >1,000 MT/year .

Q & A

Q. In thermal analysis of this compound, how should researchers model phase transition data to ensure accuracy across varying concentrations?

  • Methodological Answer : Apply polynomial regression to DSC data, accounting for non-ideal mixing behaviors. For dibutyl adipate, the equation T=0.0012x20.456x+298.15T = 0.0012x^2 - 0.456x + 298.15R = 0.3 K) minimized deviations . Validate with phase diagrams and activity coefficient models (e.g., NRTL) to address nonrandom molecular interactions .

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